L-Hexanoylcarnitine-d3 (chloride)
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Overview
Description
Hexanoyl-L-carnitine-d3 (chloride) is a deuterated form of hexanoyl-L-carnitine, a medium-chain acylcarnitine. This compound is primarily used as an internal standard for the quantification of hexanoyl-L-carnitine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling (d3) provides a stable isotope that helps in accurate quantification by compensating for any potential losses during the analytical process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically occurs in the presence of a suitable catalyst and under controlled temperature and pressure conditions . The final product is then purified and converted to its chloride salt form for stability and ease of handling .
Industrial Production Methods
Industrial production of hexanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
Hexanoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexanoyl-L-carnitine-d3 (chloride) has a wide range of scientific research applications, including:
Mechanism of Action
Hexanoyl-L-carnitine-d3 (chloride) exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . This process is crucial for energy production in cells. The deuterium labeling does not alter the compound’s mechanism of action but provides a stable isotope for accurate quantification in analytical applications .
Comparison with Similar Compounds
Similar Compounds
Hexanoylcarnitine: The non-deuterated form of hexanoyl-L-carnitine.
Butyryl-L-carnitine-d3 (chloride): A shorter-chain acylcarnitine with similar labeling.
Tetradecanoyl-L-carnitine-d3 (chloride): A longer-chain acylcarnitine with similar labeling.
Uniqueness
Hexanoyl-L-carnitine-d3 (chloride) is unique due to its medium-chain length and deuterium labeling, which provides enhanced stability and accuracy in analytical applications . This makes it particularly valuable for research in fatty acid metabolism and mitochondrial function .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-hexanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/t11-;/m1./s1/i2D3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHGTKVOSRYXOK-OSGOKLQPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCC.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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